molecular formula C18H39NO B091584 2-[Bis(2-ethylhexyl)amino]ethanol CAS No. 101-07-5

2-[Bis(2-ethylhexyl)amino]ethanol

Cat. No.: B091584
CAS No.: 101-07-5
M. Wt: 285.5 g/mol
InChI Key: FMFWSIARXFCACS-UHFFFAOYSA-N
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Description

2-[Bis(2-ethylhexyl)amino]ethanol is a tertiary amine derivative featuring two 2-ethylhexyl groups attached to a nitrogen atom, which is further bonded to a hydroxyethyl group.

Properties

CAS No.

101-07-5

Molecular Formula

C18H39NO

Molecular Weight

285.5 g/mol

IUPAC Name

2-[bis(2-ethylhexyl)amino]ethanol

InChI

InChI=1S/C18H39NO/c1-5-9-11-17(7-3)15-19(13-14-20)16-18(8-4)12-10-6-2/h17-18,20H,5-16H2,1-4H3

InChI Key

FMFWSIARXFCACS-UHFFFAOYSA-N

SMILES

CCCCC(CC)CN(CCO)CC(CC)CCCC

Canonical SMILES

CCCCC(CC)CN(CCO)CC(CC)CCCC

Other CAS No.

101-07-5

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural and functional differences between 2-[Bis(2-ethylhexyl)amino]ethanol and related compounds:

Compound Molecular Formula Molecular Weight Key Features Applications
This compound C₁₈H₃₉NO ~297.5 g/mol (estimated) Tertiary amine with branched 2-ethylhexyl groups; polar hydroxyethyl moiety. Potential surfactant, corrosion inhibitor, or extraction agent .
Bis(2-ethylhexyl) phthalate (DEHP) C₂₄H₃₈O₄ 390.56 g/mol Diester of phthalic acid; non-polar, lipophilic. Plasticizer in polymers .
2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol C₆H₁₆N₂O₂ 148.20 g/mol Ethanolamine derivative with two hydroxyethyl groups; high polarity. Chelating agent, pharmaceutical intermediate .
2-[Dodecyl(2-hydroxyethyl)amino]ethanol C₁₆H₃₅NO₂ 273.46 g/mol Long-chain dodecyl group paired with hydroxyethyl; amphiphilic. Industrial surfactant or emulsifier .

Physicochemical Properties

  • Polarity and Solubility: this compound is expected to exhibit moderate polarity due to the hydroxyethyl group, making it soluble in polar solvents like ethanol . In contrast, DEHP (bis(2-ethylhexyl) phthalate) is highly non-polar and preferentially extracted by hexane . Ethanolamine derivatives with hydroxyethyl groups (e.g., C₆H₁₆N₂O₂) are highly polar and water-soluble, enabling applications in aqueous systems .
  • Thermal Stability: DEHP has a high boiling point (~385°C) due to its large hydrophobic structure, whereas ethanolamine derivatives (e.g., C₆H₁₆N₂O₂) have lower thermal stability, with sublimation enthalpies of ~142.7 kJ/mol .

Toxicity and Environmental Impact

  • DEHP: Known for endocrine-disrupting effects and environmental persistence, leading to regulatory restrictions .
  • Ethanolamine Derivatives: Generally less toxic but may cause skin or eye irritation at high concentrations .

Q & A

Q. What are the optimal synthetic routes for 2-[bis(2-ethylhexyl)amino]ethanol in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves alkylation of ethanolamine derivatives. A common approach is the reaction of ethanolamine with 2-ethylhexyl halides (e.g., chloride or bromide) under controlled conditions. For example, in analogous syntheses (e.g., chloroethyl derivatives), reactions are conducted in non-polar solvents (e.g., CCl₄) at low temperatures (<0°C) to manage exothermicity and improve selectivity . Post-reaction purification may involve fractional distillation or column chromatography, given the compound’s high molecular weight (CAS 10277-04-0) and hydrophobic branched chains .

Key Parameters:

  • Solvent: Non-polar solvents (e.g., hexane, CCl₄).
  • Temperature: Sub-ambient conditions to minimize side reactions.
  • Purification: Silica gel chromatography or vacuum distillation.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Characterization should combine multiple techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the presence of ethylhexyl branches (δ 0.8–1.6 ppm for CH₂/CH₃ groups) and the ethanolamine backbone (δ 3.4–3.7 ppm for -OCH₂CH₂N-) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~287.3 for C₁₈H₃₇NO) and fragmentation patterns .
  • FT-IR: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O-C stretch) confirm functional groups .

Data Interpretation Tip: Compare spectral data with NIST Chemistry WebBook entries for structurally similar amines or ethers .

Q. How is this compound utilized in biochemical assays?

Methodological Answer: This compound’s amphiphilic structure (hydrophobic ethylhexyl chains + polar ethanolamine) makes it suitable for:

  • Membrane Studies: As a surfactant or lipid mimic to stabilize liposomes or study membrane permeability .
  • Protein Solubilization: In buffer systems for solubilizing membrane-bound proteins without denaturation .
    Protocol Note: Optimize concentration (typically 0.1–1% w/v) to balance solubility and cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Discrepancies in toxicity data (e.g., LD₅₀ variations) may arise from differences in:

  • Test Models: Compare results across species (e.g., rodents vs. in vitro cell lines) and exposure routes (oral, dermal) .
  • Analytical Methods: Validate assays using HPLC-MS to quantify metabolites (e.g., oxidative derivatives) and distinguish parent compound toxicity from byproducts .
    Case Study: Re-evaluate conflicting data using OECD guidelines for harmonized testing (e.g., SIDS Initial Assessment Reports) .

Q. What strategies mitigate side reactions when using this compound as a reaction intermediate?

Methodological Answer:

  • Steric Hindrance Management: Use bulky bases (e.g., DBU) to reduce unintended alkylation at the ethanolamine -OH group .
  • Temperature Control: Maintain reactions below 50°C to prevent decomposition (boiling point ~224°C, but thermal instability may occur earlier) .
  • Protection/Deprotection: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before functionalizing the amine .

Q. How does the branched ethylhexyl structure influence the compound’s physicochemical properties?

Methodological Answer: The 2-ethylhexyl groups impart:

  • Lipophilicity: LogP ~4.2 (predicted), enhancing solubility in organic phases .
  • Steric Effects: Reduced nucleophilicity at the amine center, affecting reaction kinetics in catalysis .
  • Thermal Stability: Higher decomposition temperatures compared to linear-chain analogs due to branching .
    Experimental Validation: Compare with linear analogs (e.g., di-n-octyl derivatives) via DSC or TGA .

Q. What are the challenges in quantifying this compound in environmental samples?

Methodological Answer:

  • Matrix Interference: Co-elution with phthalates or other esters in GC-MS. Use selective detectors (e.g., NPD for nitrogen-containing compounds) .
  • Low Volatility: Derivatize with acetic anhydride to improve GC resolution .
  • Recovery Rates: Spike-and-recovery experiments with isotopically labeled internal standards (e.g., ¹³C-ethylhexyl analogs) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for amine alkylation or oxidation using software like Gaussian. Focus on HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
  • MD Simulations: Study self-assembly behavior in aqueous solutions (e.g., micelle formation) using GROMACS .
    Validation: Cross-check with experimental kinetics (e.g., Arrhenius plots) .

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